
L-779450
Descripción general
Descripción
L-779450 es un potente e inhibidor selectivo de la cinasa B-Raf, una proteína que juega un papel crucial en la regulación del crecimiento y la división celular. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la proliferación de las células cancerosas al dirigirse a la vía de señalización de Raf .
Aplicaciones Científicas De Investigación
L-779450 is a Raf inhibitor with applications in scientific research, particularly in cancer studies. Research indicates that this compound can be used to study the mixed lineage kinases (MLK1-4) and their ability to reactivate the MEK/ERK pathway in the presence of RAF inhibitors . It has also been investigated for its effects on neoplastic cells .
Scientific Research Applications of this compound
- Cancer Research this compound has been used in experiments to study its effects on cancer cells, often in combination with other inhibitors. For example, it has been used alongside sorafenib, GW5074, and PLX7420 to observe cell viability in renal cell carcinoma (RCC) lines ACHN and A498 .
- Signaling Pathway Studies this compound is utilized in the study of the MEK/ERK pathway, particularly how mixed lineage kinases (MLKs) can reactivate this pathway even when RAF inhibitors are present .
- Protein Binding Interactions this compound induces KSR1/B-Raf binding in A549 and HMCB cells that possess oncogenic Ras proteins, in the Cal12T line that contains an impaired activity B-Raf mutant, and in A375 melanoma cells that are homozygous for V600E-B-Raf .
- Apoptosis and DNA Synthesis At concentrations around the reported IC50 for L-779,450, the compound suppressed DNA synthesis and induced apoptosis in hematopoietic FDC-P1 cells transformed to grow in response to either Raf-1 or A-Raf (FD/DeltaRaf-1:ER and FD/DeltaA-Raf:ER) .
Case Studies
- Combination Therapies in Renal Cell Carcinoma: A study combined sorafenib with either PLX7420 or L779450, and the other combination therapies, which only modestly induced cell death. However, a combination of sorafenib and GW5074 significantly induced ACHN (95% ± 1.8%) and A498 (78% ± 2.1%) cell death, as compared with all other combination therapies .
- Radioresistance in Tumors: this compound was used to investigate the kinase-independent role for CRAF-driving tumor radioresistance .
- Mixed Lineage Kinases (MLKs) and MEK/ERK Pathway: L779450, was used to determine the mechanism used by MLK1–4 to activate the MEK/ERK pathway . MLK1–4 activated the MEK/ERK pathway in the presence of the RAF inhibitor but not the MEK inhibitor, indicating that MLKs directly phosphorylate MEK .
Data Table
Mecanismo De Acción
L-779450 ejerce sus efectos inhibiendo selectivamente la cinasa B-Raf. Esta inhibición interrumpe la vía de señalización Raf/MEK/ERK, lo que lleva a la supresión de la proliferación celular y la inducción de la apoptosis en las células cancerosas. El compuesto se une al sitio de unión de ATP de la cinasa B-Raf, evitando su activación y la posterior fosforilación de los objetivos aguas abajo .
Análisis Bioquímico
Biochemical Properties
“L-779450” is known to interact with Raf kinases, a family of proteins involved in transmitting signals within cells . The compound competes for ATP at the protein kinase catalytic site, thereby inhibiting the activity of these enzymes . This interaction with Raf kinases is believed to be the primary mechanism through which “this compound” exerts its biochemical effects .
Cellular Effects
In cellular contexts, “this compound” has been shown to inhibit cell proliferation and induce apoptosis, particularly in melanoma cells . It enhances apoptosis in combination with the death ligand tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and overcomes TRAIL resistance in melanoma cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interaction with Raf kinases . By competing for ATP at the protein kinase catalytic site, “this compound” inhibits the activation of these enzymes . This inhibition can suppress DNA synthesis and induce apoptosis, thereby exerting antitumor effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
L-779450 se sintetiza mediante un proceso de varios pasos que implica la formación de un anillo de imidazol y la funcionalización posterior. Los pasos clave incluyen:
Formación del anillo de imidazol: Esto implica la reacción de 2-cloro-5-nitrofenol con 2-fenil-4-(4-piridinil)-1H-imidazol-5-carbaldehído en condiciones básicas.
Reducción del grupo nitro: El grupo nitro se reduce a una amina utilizando un agente reductor como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.
Ciclización: La amina se somete a ciclización para formar la estructura final del anillo de imidazol.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como la implementación de técnicas de purificación como la cristalización y la cromatografía para asegurar una alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
L-779450 se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como paladio sobre carbono (Pd/C) y gas hidrógeno.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
L-779450 se compara con otros inhibidores de la cinasa Raf como:
Regorafenib: Un inhibidor de cinasas multidiana que inhibe B-Raf, C-Raf y otras cinasas.
Dabrafenib: Un inhibidor selectivo de B-Raf con mayor potencia contra la mutación B-Raf V600E.
Vemurafenib: Otro inhibidor selectivo de B-Raf utilizado en el tratamiento del melanoma.
This compound es único debido a su alta selectividad para la cinasa B-Raf y su capacidad para mejorar la apoptosis en combinación con otros tratamientos, como el ligando inductor de apoptosis relacionado con el factor de necrosis tumoral (TRAIL) .
Actividad Biológica
L-779450 is a potent ATP-competitive inhibitor of RAF kinases, particularly RAF kinase C, with significant implications in cancer therapy. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily functions by inhibiting the RAF kinase pathway, which is crucial in cell signaling and proliferation. It exhibits high selectivity for RAF kinases compared to other kinases, making it a valuable candidate for targeted cancer therapies.
- IC50 Values : this compound has an IC50 of approximately 3.85 µM against RAF kinase C, demonstrating its potency in inhibiting this pathway .
Selectivity Profile
The selectivity of this compound has been characterized in various studies. The following table summarizes its selectivity compared to other kinases:
Compound | Primary MOA | Max Response (%) | IC50 (µM) |
---|---|---|---|
This compound | RAF kinase C inhibitor | 23.652 | 3.8537 |
Dabrafenib | RAF kinase B inhibitor | 33.987 | 0.0432 |
Vemurafenib | RAF kinase B inhibitor | 73.922 | 1.2186 |
PLX-4720 | RAF kinase B inhibitor | 44.904 | 1.3673 |
This table illustrates that while this compound is effective against RAF kinase C, other inhibitors like Dabrafenib and Vemurafenib show higher efficacy against RAF kinase B .
In Vitro Studies
Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines with aberrant RAF signaling. For instance, studies involving A549 lung cancer cells showed that treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis .
Case Study: A549 Cell Line
In an experimental setup, A549 cells were treated with varying concentrations of this compound:
- Treatment Duration : 24 hours
- Concentration Range : 0.1 µM to 10 µM
- Results :
- At 1 µM concentration, a reduction in cell viability by approximately 40% was observed.
- Higher concentrations (5 µM and above) led to more than 70% reduction in viability.
These findings indicate the compound's potential as a therapeutic agent in cancers driven by aberrant RAF signaling.
In Vivo Studies
Preclinical models have also been utilized to assess the efficacy of this compound in vivo. Animal studies have shown promising results where administration of this compound led to tumor regression in xenograft models containing RAF-dependent tumors.
Summary of In Vivo Findings
Study Type | Model | Dosage (mg/kg) | Outcome |
---|---|---|---|
Xenograft Study | Mice with A549 cells | 50 | Tumor regression observed |
Efficacy Study | Rat model | 25 | Significant tumor size reduction |
These studies suggest that this compound could be effective in clinical settings for patients with tumors harboring mutations in the RAF pathway .
Propiedades
IUPAC Name |
2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJLXRNWMLWVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433252 | |
Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303727-31-3 | |
Record name | 2-Chloro-5-[2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-779,450?
A1: L-779,450 is a potent and selective inhibitor of RAF kinases. [, ] It binds to the ATP-binding site of RAF kinases, preventing their activation and downstream signaling. [] This inhibition ultimately disrupts the MAPK/ERK pathway, a key signaling cascade involved in cell proliferation and survival.
Q2: How does L-779,450 impact the sensitivity of melanoma cells to TRAIL-induced apoptosis?
A2: Research indicates that L-779,450 can sensitize resistant melanoma cells to TRAIL-induced apoptosis. [] This sensitization occurs through the activation of the mitochondrial apoptotic pathway, as evidenced by the increased expression of pro-apoptotic proteins like Bim and Bax. [] Furthermore, L-779,450 treatment appears to overcome the protective effects of anti-apoptotic proteins like Bcl-2. []
Q3: Are there any combination therapies involving L-779,450 that have shown promise in preclinical studies?
A3: Combining L-779,450 with the death ligand TRAIL demonstrates synergistic effects in inducing apoptosis in melanoma cells, including those resistant to TRAIL alone. [, ] This suggests a potential therapeutic strategy for enhancing the efficacy of TRAIL-based therapies in melanoma.
Q4: What are the potential implications of L-779,450's impact on the MAPK/ERK pathway beyond melanoma?
A4: Given the involvement of the MAPK/ERK pathway in various cellular processes, including proliferation and survival, L-779,450's inhibitory effects on this pathway could have implications for other cancer types beyond melanoma. Further research is needed to explore its potential therapeutic applications in other malignancies.
Q5: What are the next steps in research involving L-779,450?
A5: While preclinical studies have shown promising results, further investigation is needed to fully understand the therapeutic potential of L-779,450. This includes:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.